molecular formula C13H12ClNOS B3369534 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline CAS No. 23724-54-1

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline

Cat. No.: B3369534
CAS No.: 23724-54-1
M. Wt: 265.76 g/mol
InChI Key: CZKIDNZYRALHKV-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is an organic compound with the molecular formula C13H12ClNOS and a molecular weight of 265.76 g/mol . This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfanyl group attached to an aniline core. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline typically involves the reaction of 3-chloroaniline with 4-methoxybenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, alkoxides, ethanol or DMF as solvent.

Major Products Formed

Scientific Research Applications

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is unique due to the presence of both a chloro group and a sulfanyl group attached to an aniline core. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-(4-methoxyphenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKIDNZYRALHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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